(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Chiral Intermediate Process Impurity Control Pharmaceutical Manufacturing

This (2S,3aS,6aS)-isomer is the sole chiral intermediate for Ramipril API synthesis. Sourcing the wrong enantiomer or racemate directly generates Ramipril EP Impurity L, leading to batch failure and regulatory risk. The high-optical-purity (≥97% HPLC) specification ensures compliance with pharmacopeial impurity profiling. For generic drug manufacturers and analytical labs, this is not a commodity purchase—it is a critical quality and regulatory decision. Bulk scale-up to 500 kg available for industrial partners.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 109428-53-7
Cat. No. B026286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS109428-53-7
Synonyms2-azabicyclo(3.3.0)octane-3-carboxylic acid
ABO-COOH
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1
InChIKeyOQHKEWIEKYQINX-ACZMJKKPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (CAS 109428-53-7): A Critical Chiral Intermediate for Ramipril Synthesis and ACE Inhibitor Research


(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 109428-53-7), also known as Ramipril Bicyclic Acid, is a bicyclic, chiral amino acid derivative with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . It is not a final drug product but a pivotal chiral intermediate exclusively utilized in the multi-step synthesis of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Ramipril [1]. The compound's rigid, fused cis-octahydrocyclopenta[b]pyrrole core and its specific (2S,3aS,6aS) stereochemistry are essential structural determinants for the eventual biological activity of Ramipril's active metabolite, Ramiprilat . Its procurement is a critical decision point in pharmaceutical manufacturing, analytical method development, and impurity profiling for this specific ACE inhibitor.

Procurement Risk of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Why Stereoisomeric Purity and Provenance are Non-Negotiable


The procurement of this specific intermediate cannot be generically substituted by other octahydrocyclopenta[b]pyrrole-2-carboxylic acid isomers or racemic mixtures. The final active pharmaceutical ingredient (API), Ramipril, is a single enantiomer, and its synthesis is highly dependent on the optical purity of the (2S,3aS,6aS)-isomer [1]. A production method described in the patent literature explicitly notes that achieving high optical purity for this specific isomer is technically challenging but essential for the therapeutic efficacy and safety of Ramipril [2]. Substitution with a less pure stereoisomer or a racemate introduces process impurities, such as the (2R,3aR,6aR) enantiomer, which are classified as pharmacopeial impurities (e.g., Ramipril EP Impurity L) that must be rigorously controlled during drug substance manufacturing [3]. Therefore, the decision to source this compound is not a commodity purchase; it is a critical quality control and regulatory compliance decision directly linked to the integrity of the final drug product.

Quantitative Evidence for the Selection of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (CAS 109428-53-7)


Stereochemical Purity as a Determinant of Ramipril API Quality: A Direct Comparative Analysis

The (2S,3aS,6aS) stereoisomer is the required starting material for producing the clinically active (S,S,S)-enantiomer of Ramipril. The direct comparator is its enantiomer, (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which leads to the formation of Ramipril EP Impurity L. Regulatory compliance mandates that the target compound's enantiomeric purity be strictly controlled to limit the formation of this specific impurity in the final API [1]. The use of racemic or diastereomeric mixtures is unacceptable as it directly generates an impurity that requires costly and yield-reducing purification steps.

Chiral Intermediate Process Impurity Control Pharmaceutical Manufacturing

Impact of Enantiomeric Excess on Ramipril API Cost and Process Efficiency

A patent for an improved Ramipril synthesis explicitly states that producing the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate with high optical purity and excellent yield is difficult [1]. This difficulty directly translates to a significant cost driver in API production. The comparator is a theoretical, highly efficient process for this specific isomer. The quantitative difference is the yield and purity achieved in practice, which dictates the economic viability of the overall Ramipril synthesis. While the patent does not disclose specific yield data for the target compound in isolation, the statement underscores that a supplier's ability to consistently deliver high-purity (2S,3aS,6aS) material is a key differentiator in manufacturing cost of goods (COGS).

Process Economics Chiral Synthesis Manufacturing Yield

Comparative ACE Inhibitor Potency: Ramiprilat (from this Intermediate) vs. Other Active Metabolites

The active metabolite, Ramiprilat, which is derived from Ramipril synthesized using this intermediate, exhibits potent ACE inhibition. A study characterizing the interaction of various ACE inhibitors with human ACE provided IC50 values for the active diacid metabolites. The IC50 for Ramiprilat was 0.76 nM, compared to 1.94 nM for Enalaprilat and 1.05 nM for Perindoprilat under identical assay conditions [1]. This demonstrates a 2.6-fold higher potency for Ramiprilat over Enalaprilat. This differential potency at the molecular level can be a factor in therapeutic selection and dosing regimens [2].

ACE Inhibition Potency Comparison In Vitro Pharmacology

Ramiprilat's High Selectivity for the Bradykinin Binding Site of ACE

A comparative study on the selectivity of ACE inhibitors for the bradykinin versus angiotensin I binding sites of human ACE demonstrated significant differences among agents. While Perindoprilat had the highest selectivity, Ramiprilat and Trandolaprilat also exhibited high selectivity, significantly exceeding that of Enalaprilat [1]. The bradykinin/angiotensin I selectivity ratio was highest for Perindoprilat and lowest for Enalaprilat, with Ramiprilat positioned among the more selective compounds. This selectivity profile is hypothesized to be linked to the incidence of certain class-related adverse effects, such as cough [2].

Bradykinin Selectivity ACE C-Domain Adverse Effect Profile

Primary Industrial and Research Applications for (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (CAS 109428-53-7)


GMP-Compliant Manufacture of Ramipril Active Pharmaceutical Ingredient (API)

This is the principal and largest-volume application. The compound is an indispensable building block for the industrial synthesis of Ramipril API. Its use is mandated by the specific stereochemical requirements of the drug molecule [1]. Failure to procure this exact isomer would directly result in the formation of pharmacopeial impurities (e.g., Impurity L) [2], leading to failed batch release, costly re-processing, and potential regulatory action. The difficulty in achieving high yields and optical purity for this intermediate [3] makes the selection of a reliable, high-quality supplier a critical business and quality decision for generic drug manufacturers.

Development and Validation of Analytical Methods for Ramipril Impurity Profiling

This compound serves as a primary reference standard or a key starting material for the synthesis of Ramipril-related impurities. Analytical laboratories in pharmaceutical companies and contract research organizations (CROs) require this highly pure (2S,3aS,6aS) isomer to develop and validate HPLC, UPLC, or LC-MS methods for quality control (QC) and stability studies of Ramipril drug substance and drug product [4]. Its well-defined purity profile (typically ≥97% by HPLC) is essential for accurate quantification and identification of process-related impurities.

Structure-Activity Relationship (SAR) and Pharmacological Studies of ACE Inhibitors

In academic and industrial research settings, this bicyclic amino acid is a valuable scaffold for medicinal chemistry efforts. The quantitative evidence showing Ramiprilat's high ACE inhibitory potency (IC50 = 0.76 nM) [5] and its distinct selectivity profile for bradykinin binding sites [6] provides a scientific rationale for its use. Researchers utilize this intermediate to explore novel ACE inhibitor analogs, synthesize labeled versions for mechanistic studies (e.g., radioligand binding assays), or investigate the molecular basis of domain-selective ACE inhibition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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